

Spectroscopic and Biological Insights into Scutellarin-7-diglucosidic acid: A Technical Guide

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Compound of Interest

Compound Name: *Scutellarin-7-diglucosidic acid*

Cat. No.: *B12098297*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Scutellarin-7-diglucosidic acid**, a naturally occurring flavone. While direct access to raw numerical data from commercial suppliers' spectroscopic analyses was not publicly available at the time of this writing, this document outlines the expected data presentation, detailed experimental protocols for the characterization of such compounds, and relevant biological context to facilitate further research and development.

Scutellarin-7-diglucosidic acid is a flavone isolated from the purple leaves of *Perilla ocimoides* var. *Crispa*.^[1] Its molecular formula is $C_{27}H_{26}O_{18}$ and it has a molecular weight of 638.48 g/mol .^{[1][2]} The compound is identified by the CAS number 150641-65-9.^{[2][3]}

Spectroscopic Data

Quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and verification of natural products like **Scutellarin-7-diglucosidic acid**. While the specific data sheets from commercial sources were not accessible, the following tables are structured to present the expected 1H NMR, ^{13}C NMR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR (Proton NMR) Spectroscopic Data for **Scutellarin-7-diglucosidic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				

Table 2: ^{13}C NMR (Carbon-13 NMR) Spectroscopic Data for **Scutellarin-7-diglucosidic acid**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available		

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Scutellarin-7-diglucosidic acid**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Fragment Ions (m/z)	Assignment
Data not available			

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically cited in the analysis of flavonoid glycosides.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Isolation of Scutellarin-7-diglucosidic acid

A general procedure for the isolation of flavonoid glycosides from plant material involves solvent extraction, followed by chromatographic separation. For **Scutellarin-7-diglucosidic acid** from *Perilla ocimoides*, a typical protocol would be:

- Extraction: Dried and powdered leaves of *Perilla ocimoides* are extracted with a suitable solvent, such as a methanol/water mixture.

- **Filtration and Concentration:** The extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to column chromatography, often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly employed.
- **Purification:** Fractions containing the target compound are collected and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Scutellarin-7-diglucosidic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is used.
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
- **Data Acquisition:**
 - ¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
 - ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the chemical shifts of the carbon atoms in the molecule.
 - 2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS)

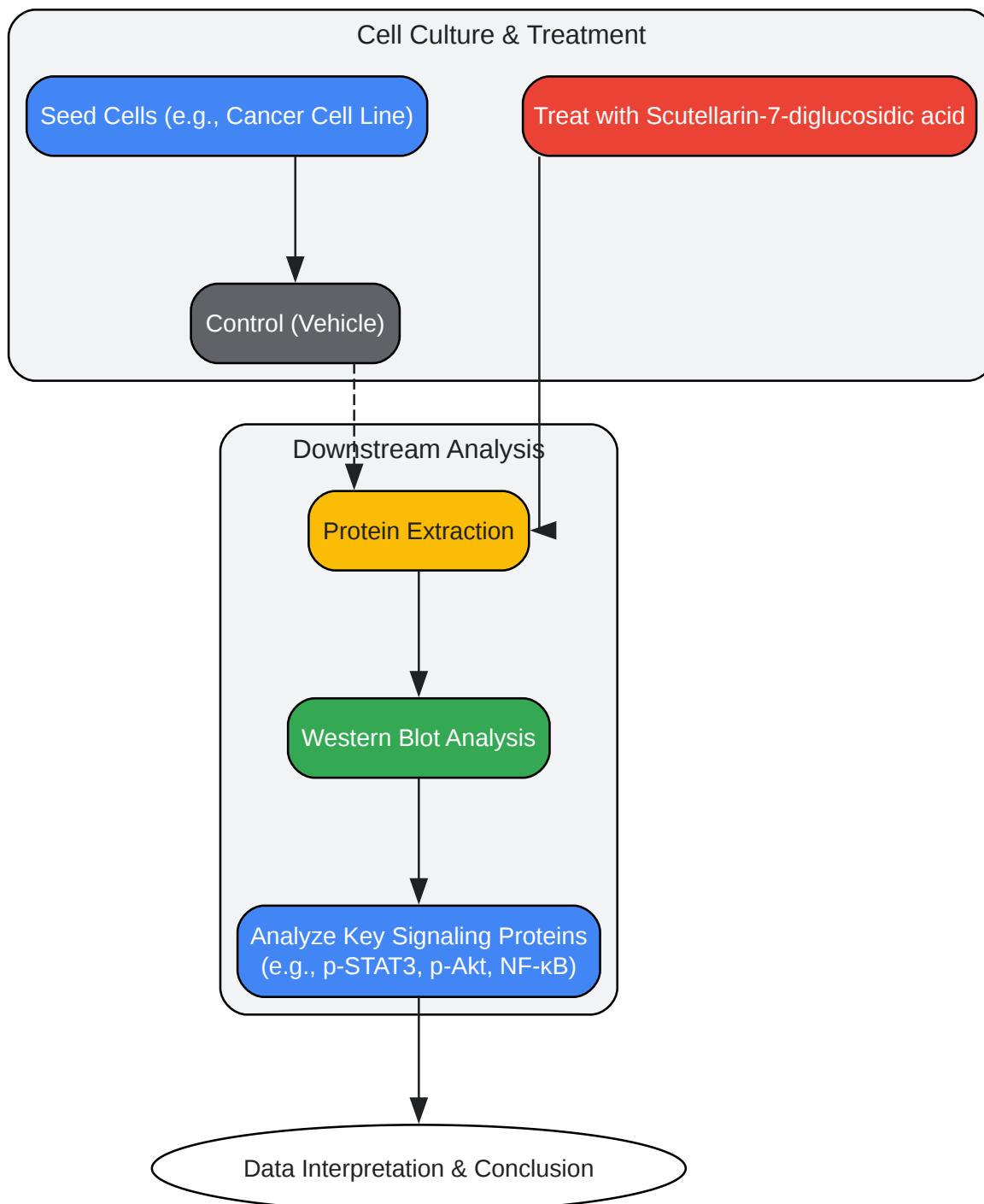
- **Instrumentation:** A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is typically used for the analysis of flavonoid glycosides.

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
 - Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray ionization (ESI) is a common technique for flavonoid glycosides, and can be run in both positive and negative ion modes.
 - Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions, which provide valuable information about the structure of the molecule, including the nature and position of the glycosidic linkages.

Biological Activity and Signaling Pathways

While specific signaling pathway data for **Scutellarin-7-diglucosidic acid** is limited, the closely related compound, Scutellarin, has been shown to exhibit significant biological activity. Scutellarin is known to inhibit key inflammatory and cancer-related signaling pathways. Understanding these pathways provides a valuable framework for investigating the potential therapeutic applications of **Scutellarin-7-diglucosidic acid**.

The following diagram illustrates a generalized workflow for investigating the inhibitory effects of a compound like Scutellarin on a cellular signaling pathway.



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Caption: Workflow for Investigating Signaling Pathway Inhibition.

This guide serves as a foundational resource for professionals engaged in the research and development of flavonoid-based therapeutics. While the specific spectroscopic data for

Scutellarin-7-diglucosidic acid remains to be fully publicly disclosed, the provided protocols and biological context offer a robust starting point for further investigation.

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- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Scutellarin-7-diglucosidic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12098297#spectroscopic-data-nmr-ms-of-scutellarin-7-diglucosidic-acid>]

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